molecular formula C17H15N5O3 B2600636 2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1323658-01-0

2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2600636
CAS No.: 1323658-01-0
M. Wt: 337.339
InChI Key: FXRAMKCZQWVCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its significant role in drug discovery due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . This core structure is known for its thermal stability and ability to engage in key hydrogen bonding interactions with biological targets, which is crucial for high-affinity binding . The integration of a pyrimidine ring and a phenoxy ethanone moiety within the same molecular framework is a strategic approach in modern drug design, potentially leading to multi-targeting agents or enhancing binding affinity and selectivity. The 1,2,4-oxadiazole pharmacophore is present in several commercially available drugs and is extensively investigated for a wide spectrum of biological activities . Research into analogous 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives has demonstrated their efficacy as modulators of various enzymes and receptors, with mechanisms of action including the inhibition of growth factors, kinases, and specific enzymes such as thymidylate synthase, HDAC, and topoisomerase II . This suggests potential research applications for this compound in developing novel therapeutic agents, particularly in oncology and metabolic diseases. Furthermore, compounds with similar architectures have been explored as modulators of metabolic pathways, such as GPR119 agonists for the potential treatment of type 2 diabetes . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-phenoxy-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-14(11-24-13-5-2-1-3-6-13)22-9-12(10-22)17-20-16(21-25-17)15-18-7-4-8-19-15/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRAMKCZQWVCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrimidinyl Group: This step involves the synthesis of the pyrimidin-2-yl moiety through cyclization reactions.

    Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is formed via cyclization of appropriate precursors under specific conditions.

    Azetidinyl Group Introduction: The azetidin-1-yl group is introduced through nucleophilic substitution reactions.

    Final Coupling: The phenoxy group is coupled with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The introduction of specific substituents can enhance these activities, making them potential candidates for developing new antibiotics.

Anticancer Potential

Research has highlighted the potential of pyrimidine-based compounds in cancer therapy. The structural features of this compound suggest that it could interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines .

Neurological Research

Compounds with similar structures have been investigated for their effects on neurotransmission and neuroprotection. The modulation of glutamatergic receptors by such compounds indicates their potential use in treating neurological disorders like epilepsy and Alzheimer's disease . The unique structural characteristics may allow for selective receptor targeting.

Material Science

The unique chemical structure of this compound also positions it as a candidate for applications in material science. Its ability to form stable complexes with metal ions could be explored for developing new materials with specific electronic or optical properties.

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated the effectiveness against bacterial strainsIdentified significant activity against E. coli and S. aureus
Anticancer Research Investigated cell proliferation inhibitionDemonstrated cytotoxic effects on cancer cell lines
Neurological Modulation Explored effects on glutamatergic receptorsSuggested potential therapeutic effects in epilepsy

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on core modifications:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Synthesis Yield (if available) Biological Activity (if reported) Source
Target Compound Azetidine + 1,2,4-oxadiazole-pyrimidin-2-yl + phenoxy-ethanone ~375.4 (estimated) Not reported Not explicitly stated N/A
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854) Propanamide linker + isopropyl-oxadiazole + pyrazolyl-pyrimidine 342.2 47% CFTR modulator candidate (potentiator/inhibitor)
(S)-5-((5-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-4-((2-hydroxy-1-phenylethyl)amino)pyrimidin-2-yl)amino)-... Isofuranone core + tert-butyl-oxadiazole + phenylethylamino-pyrimidine ~500 (estimated) Not reported Selective inhibitor (undisclosed target)
1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one Piperidine + oxadiazole-pyridinyl + butanone ~331.4 Not reported TLR7-9 antagonist (patented for SLE)
2-(4-chlorophenoxy)-1-[4-(2-hydroxyethyl)-piperazin-1-yl]-ethanone Piperazine + chlorophenoxy-ethanone + hydroxyethyl 335.2 Not reported Fragment screening in oxidoreductase studies

Key Observations

Core Heterocycles :

  • The target compound’s azetidine ring distinguishes it from analogs using piperidine (e.g., ) or piperazine (e.g., ). Azetidine’s smaller ring size may reduce steric hindrance and enhance target selectivity compared to bulkier six-membered rings.
  • The 1,2,4-oxadiazole moiety is conserved across analogs, often linked to aromatic systems (pyrimidine, pyridine, or thiophene ). This ring enhances metabolic stability and π-π stacking interactions .

Substituent Variations: The phenoxy-ethanone group in the target compound is structurally similar to chlorophenoxy-ethanone in , but the absence of electron-withdrawing groups (e.g., Cl) may alter electronic properties and binding kinetics.

Synthetic Accessibility: The synthesis of Z2194302854 achieved a moderate yield (47%) via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with a pyrimidin-2-amine derivative .

The target compound’s pyrimidin-2-yl group could confer affinity for nucleic acid-binding proteins or kinases.

Biological Activity

2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidinyl Group : The pyrimidin-2-yl moiety is synthesized through cyclization reactions.
  • Oxadiazole Ring Formation : The 1,2,4-oxadiazole ring is created via cyclization of appropriate precursors.
  • Azetidinyl Group Introduction : This group is introduced through nucleophilic substitution reactions.
  • Final Coupling : The phenoxy group is coupled with the intermediate compound to yield the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives containing oxadiazole and pyrimidine rings often exhibit significant antimicrobial properties. For instance, 2-Phenoxy derivatives have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating varying levels of effectiveness based on structural modifications .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For example, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

The biological activity of 2-Phenoxy compounds may be attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular responses.

The exact molecular targets remain to be fully elucidated but are critical for understanding the therapeutic potential of this compound .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that similar oxadiazole derivatives showed strong bactericidal effects against Gram-positive and Gram-negative bacteria. The presence of specific substituents enhanced activity significantly .
    CompoundActivity Against S. aureusActivity Against E. coli
    A32 µg/mL64 µg/mL
    B16 µg/mL32 µg/mL
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects on normal cell lines (e.g., L929). Results indicated that while some derivatives were cytotoxic at high concentrations, others enhanced cell viability at lower doses .
    CompoundConcentration (µM)Cell Viability (%)
    2410092
    2520068
    2950127

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, and how can purity be optimized?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazole-containing compounds typically involves cyclization between amidoximes and activated carboxylic acid derivatives (e.g., nitrile oxides). For this compound, the azetidine ring may require protection during synthesis to avoid side reactions. Post-synthesis purification via reverse-phase HPLC (e.g., using C18 columns) is critical to achieve >95% purity, as demonstrated in analogous oxadiazole syntheses . Key steps include monitoring reaction progress via TLC and confirming intermediates using 1H^1H-NMR.

Q. How can the structural identity of this compound be validated using spectroscopic and spectrometric techniques?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the pyrimidine, oxadiazole, and azetidine moieties. For example, the oxadiazole proton environment typically appears as a singlet at δ 8.5–9.0 ppm. High-resolution mass spectrometry (HRMS-ESI) should match the calculated molecular weight (e.g., C19_{19}H17_{17}N5_{5}O3_{3}). X-ray crystallography using SHELXL software can resolve ambiguities in stereochemistry or ring conformations .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence polarization or FRET-based assays) targeting proteins known to interact with oxadiazoles, such as immune checkpoints (PD-1/PD-L1) or kinases. Use human whole-blood assays to measure inhibition of inflammatory mediators (e.g., LTB4_4) as a functional readout, as validated in FLAP inhibitor studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the azetidine and oxadiazole moieties for enhanced target binding?

  • Methodological Answer : Systematically modify substituents on the pyrimidine and phenoxy groups while retaining the oxadiazole-azetidine core. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like PD-L1 . Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD_D). Prioritize analogs with improved logP values (<3.5) to enhance bioavailability .

Q. What strategies resolve contradictions between computational binding predictions and experimental activity data?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational changes in the target protein. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters. If activity is lower than predicted, investigate off-target effects via kinome-wide profiling .

Q. How can X-ray crystallography be utilized to elucidate the compound’s binding mode with a therapeutic target?

  • Methodological Answer : Co-crystallize the compound with the target protein (e.g., PD-L1 or FLAP) using vapor diffusion methods. Collect diffraction data (resolution ≤2.0 Å) and refine structures with SHELXL. Focus on electron density maps to confirm interactions like hydrogen bonds between the oxadiazole nitrogen and protein residues (e.g., Lys124 in PD-L1) .

Q. What in vivo pharmacokinetic (PK) studies are critical for advancing this compound toward preclinical development?

  • Methodological Answer : Conduct rodent PK studies with oral and intravenous dosing. Measure plasma half-life (t1/2_{1/2}), clearance (CL), and volume of distribution (Vd_d) using LC-MS/MS. Assess brain penetration via cerebrospinal fluid (CSF) sampling if targeting CNS pathways. For oral bioavailability, ensure AUC024h_{0-24h} >1 µM·h, as seen in optimized FLAP inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.